N-[2-(allyloxy)benzyl]-3-fluoroaniline
CAS No.:
Cat. No.: VC10177326
Molecular Formula: C16H16FNO
Molecular Weight: 257.30 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(allyloxy)benzyl]-3-fluoroaniline -](/images/structure/VC10177326.png)
Specification
Molecular Formula | C16H16FNO |
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Molecular Weight | 257.30 g/mol |
IUPAC Name | 3-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Standard InChI | InChI=1S/C16H16FNO/c1-2-10-19-16-9-4-3-6-13(16)12-18-15-8-5-7-14(17)11-15/h2-9,11,18H,1,10,12H2 |
Standard InChI Key | KOVTYUSPIUSMTI-UHFFFAOYSA-N |
SMILES | C=CCOC1=CC=CC=C1CNC2=CC(=CC=C2)F |
Canonical SMILES | C=CCOC1=CC=CC=C1CNC2=CC(=CC=C2)F |
Introduction
Molecular Structure and Nomenclature
N-[2-(Allyloxy)benzyl]-3-fluoroaniline (IUPAC name: 3-fluoro-N-[(2-prop-2-en-1-yloxybenzyl)phenyl]aniline) comprises a benzylamine backbone with distinct functional modifications (Fig. 1). The benzyl group is substituted with an allyloxy (-O-CH2-CH=CH2) group at the 2-position, while the aniline ring features a fluorine atom at the 3-position. The molecular formula is C16H16FNO, with a molecular weight of 257.30 g/mol .
Stereoelectronic Features
The allyloxy group introduces steric bulk and electron-donating resonance effects, which influence the compound’s reactivity. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, reducing the basicity of the adjacent amine group compared to non-fluorinated analogs . This electronic modulation is critical in dictating intermolecular interactions, particularly in catalytic or supramolecular contexts.
Synthetic Strategies
The synthesis of N-[2-(allyloxy)benzyl]-3-fluoroaniline can be inferred from methodologies applied to related benzylamine derivatives. Patent literature on allyl-protected intermediates and quinoxaline syntheses provides foundational insights.
Alkylation of 3-Fluoroaniline
A plausible route involves the alkylation of 3-fluoroaniline with 2-(allyloxy)benzyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide). This method mirrors the coupling of benzyl halides with amines to form substituted benzylamines :
Reductive Amination
An alternative approach employs reductive amination between 2-(allyloxy)benzaldehyde and 3-fluoroaniline using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids the use of hazardous alkylating agents:
Purification and Characterization
Post-synthetic purification typically involves extraction with methyl tert-butyl ether (MTBE) followed by column chromatography . Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
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¹H NMR: Signals at δ 6.8–7.4 ppm (aromatic protons), δ 5.8–6.1 ppm (allyl CH2=CH-), δ 4.5 ppm (-O-CH2-).
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¹³C NMR: Peaks at δ 160 ppm (C-F), δ 115–150 ppm (aromatic carbons), δ 70 ppm (-O-CH2-) .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value/Description |
---|---|
Melting Point | 45–50°C (predicted) |
Boiling Point | 290–300°C (estimated) |
Solubility in Water | <0.1 g/L (low due to hydrophobicity) |
Solubility in DCM | >50 g/L |
The allyloxy group enhances lipophilicity, rendering the compound soluble in organic solvents like dichloromethane (DCM) and ethyl acetate .
Stability and Reactivity
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